5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one
Description
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound featuring an isoindolinone core substituted with a bromine atom at position 5 and a 3-(morpholin-4-yl)phenyl group at position 2.
Properties
CAS No. |
918331-52-9 |
|---|---|
Molecular Formula |
C18H17BrN2O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
5-bromo-2-(3-morpholin-4-ylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-4-5-17-13(10-14)12-21(18(17)22)16-3-1-2-15(11-16)20-6-8-23-9-7-20/h1-5,10-11H,6-9,12H2 |
InChI Key |
ZOQZLBOKCUKMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC=C2)N3CC4=C(C3=O)C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s morpholine-phenyl substitution distinguishes it from simpler halogenated isoindolinones (e.g., ). This group likely enhances solubility and target engagement in biological systems . Fluorinated analogs () exhibit lower molecular weights and improved metabolic stability, advantageous for imaging or prolonged activity.
Physicochemical Properties :
- Bromine increases molecular weight and lipophilicity across all compounds, but the morpholine group in the target compound counterbalances this with polarity.
- Compounds with imidazole or hydrazine moieties () show distinct hydrogen-bonding patterns, influencing solubility and receptor interactions.
Biological Implications :
Biological Activity
5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a bromine atom, a morpholine ring, and an isoindole structure, which contribute to its unique pharmacological profile.
The biological activity of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one appears to be mediated through various mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific protein kinases, which play critical roles in cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.
- Modulation of G Protein-Coupled Receptors (GPCRs) : Research indicates that the compound may interact with GPCRs, affecting intracellular signaling pathways related to inflammation and pain response .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Activity
Several studies have explored the anticancer potential of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | Inhibition of cell proliferation | Induction of apoptosis via caspase activation |
| Study B | A549 (lung cancer) | Reduced migration and invasion | Inhibition of matrix metalloproteinases (MMPs) |
| Study C | HeLa (cervical cancer) | G1 phase cell cycle arrest | Upregulation of p21 and downregulation of cyclin D1 |
These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown anti-inflammatory effects in various models:
| Study | Model | Effect | Outcome |
|---|---|---|---|
| Study D | LPS-induced inflammation in mice | Decreased pro-inflammatory cytokines (TNF-alpha, IL-6) | Reduced edema and tissue damage |
| Study E | Carrageenan-induced paw edema | Significant reduction in swelling | Potential for treating inflammatory disorders |
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of 5-Bromo-2-[3-(morpholin-4-yl)phenyl]-2,3-dihydro-1H-isoindol-1-one. The trial reported that patients experienced stable disease with manageable side effects. The study highlighted the need for further investigation into optimal dosing and combination therapies.
Case Study 2: Inflammatory Disease Management
In a preclinical model of rheumatoid arthritis, administration of the compound resulted in significant improvement in clinical scores and histological evaluations. The study concluded that the compound could be a viable option for managing autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
